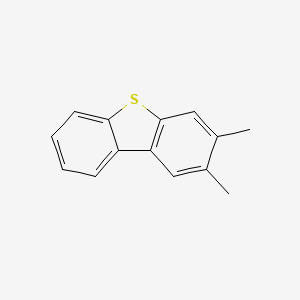

2,3-Dimethyldibenzothiophene

Description

Significance of Organosulfur Compounds in Petroleum and Energy Systems

Organosulfur compounds (OSCs) are naturally occurring components of fossil fuels, including coal, petroleum, and natural gas, derived from ancient biological matter. wikipedia.org Their presence in crude oil and its refined products has significant implications for both industrial processes and environmental health. The combustion of sulfur-containing fuels releases sulfur oxides (SOx) into the atmosphere, which are major contributors to acid rain and air pollution. researchgate.net This has led to increasingly stringent environmental regulations worldwide, mandating a drastic reduction of sulfur content in transportation fuels. igi-global.commdpi.com

Beyond their environmental impact, organosulfur compounds can have detrimental effects on refining processes. They are known to cause corrosion in pipelines and processing equipment and can deactivate or poison the catalysts used in various refining stages. researchgate.netigi-global.com For instance, even at very low concentrations, sulfur can poison the noble metal catalysts, such as platinum and rhenium, used in catalytic reforming units to enhance the octane (B31449) rating of gasoline. wikipedia.org

The study of organosulfur compounds also provides valuable geochemical information. annualreviews.org The distribution and isotopic composition of specific OSCs can serve as tracers for understanding the formation, maturation, and thermal history of petroleum reservoirs. annualreviews.orgresearchgate.net Therefore, the analysis and management of these compounds are critical for both environmental compliance and efficient refinery operations.

Characterization of Alkylated Dibenzothiophenes as Refractory Sulfur Species

Among the various classes of organosulfur compounds found in petroleum, dibenzothiophenes (DBTs) and their alkylated derivatives are notoriously difficult to remove using conventional hydrodesulfurization (HDS) processes. researchgate.netresearchgate.netacs.org HDS is the most common industrial method for sulfur removal, involving the catalytic treatment of petroleum fractions with hydrogen at high temperatures and pressures. mdpi.comwikipedia.org While HDS is effective at removing simpler sulfur compounds like thiols and sulfides, it is less efficient for sterically hindered aromatic compounds like alkylated DBTs. igi-global.comnih.govrsc.org

Alkylated dibenzothiophenes, such as 2,3-dimethyldibenzothiophene, are considered "refractory" because the alkyl groups attached to the dibenzothiophene (B1670422) core structure sterically hinder the sulfur atom. researchgate.netrsc.org This steric hindrance makes it difficult for the catalyst to access and cleave the carbon-sulfur (C-S) bonds, which is the essential step in desulfurization. researchgate.netuu.nl Specifically, alkyl groups in positions adjacent to the sulfur atom, such as the 4- and 6-positions in 4,6-dimethyldibenzothiophene (B75733), are known to be particularly recalcitrant. rsc.orgarabjchem.org While this compound does not have substituents in these most hindering positions, the presence of the methyl groups still contributes to its resistance to HDS compared to the parent dibenzothiophene molecule.

The reactivity of different organosulfur compounds in HDS varies significantly. The table below illustrates the general trend of decreasing reactivity with increasing structural complexity.

| Compound Class | General Reactivity in HDS |

| Thiols, Sulfides | High |

| Benzothiophenes | Moderate |

| Dibenzothiophene | Low |

| Alkylated Dibenzothiophenes | Very Low |

The persistence of these refractory sulfur species in hydrotreated fuels is a major obstacle to achieving the ultra-low sulfur levels required by modern fuel standards. researchgate.netresearchgate.net

Research Imperatives for this compound Removal and Transformation in Advanced Fuel Processing

The challenges posed by refractory sulfur compounds like this compound have spurred significant research into alternative and complementary desulfurization technologies. igi-global.com The primary goal is to develop more effective and economically viable methods to achieve deep desulfurization of fuels. researchgate.net Research efforts are focused on several key areas:

Advanced Hydrodesulfurization (HDS) Catalysts: Developing novel HDS catalysts with improved activity and selectivity towards the C-S bond cleavage in sterically hindered DBTs. mdpi.comresearchgate.net This includes the use of different support materials and promoter metals. uu.nl

Oxidative Desulfurization (ODS): This approach involves the oxidation of the sulfur atom in compounds like this compound to form sulfoxides and subsequently sulfones. nih.govnih.gov These oxidized products are more polar and can be more easily removed from the fuel through extraction or adsorption. mdpi.com Research indicates that molecules that are refractory to HDS can be more reactive in ODS. rsc.org

Biodesulfurization (BDS): This technology utilizes microorganisms that can selectively cleave C-S bonds in organosulfur compounds without degrading the carbon backbone of the fuel molecule. nih.govjmb.or.krmdpi.com Several bacterial strains, such as Rhodococcus erythropolis, have shown the ability to desulfurize dibenzothiophene and its alkylated derivatives. nih.govoup.com However, the rate of biodesulfurization tends to decrease with increasing alkylation of the DBT molecule. jmb.or.krresearchgate.netnih.gov

Adsorptive Desulfurization (ADS): This method involves the use of solid adsorbents to selectively remove sulfur compounds from fuel. researchgate.net Research is ongoing to develop adsorbents with high selectivity and capacity for refractory sulfur compounds.

The transformation of this compound can proceed through different pathways depending on the desulfurization method employed. The table below summarizes the primary reaction pathways for HDS and BDS.

| Desulfurization Method | Primary Reaction Pathways | Key Intermediates/Products |

| Hydrodesulfurization (HDS) | Direct Desulfurization (DDS) & Hydrogenation (HYD) | Biphenyls, Cyclohexylbenzenes jst.go.jp |

| Biodesulfurization (BDS) | 4S Pathway | 2-Hydroxybiphenyls jmb.or.krmdpi.com |

Understanding the reaction mechanisms and kinetics of these different pathways is crucial for optimizing process conditions and designing more efficient desulfurization systems. nih.govjst.go.jp The continued investigation into the removal and transformation of this compound and other refractory sulfur compounds is essential for the production of clean fuels and the protection of the environment.

Structure

3D Structure

Properties

IUPAC Name |

2,3-dimethyldibenzothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12S/c1-9-7-12-11-5-3-4-6-13(11)15-14(12)8-10(9)2/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEIKATUAMBEIQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)SC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40424044 | |

| Record name | 2,3-dimethyldibenzothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40424044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31317-17-6 | |

| Record name | 2,3-dimethyldibenzothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40424044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,3 Dimethyldibenzothiophene

Established Multi-Step Synthetic Routes to Dimethyldibenzothiophenes

A common strategy involves the Pfitzner–Moffatt oxidation or related reactions to form the thiophene (B33073) ring. Another classical approach is the cyclization of a biphenyl (B1667301) derivative containing a sulfur-based functional group. The specific placement of substituents, such as the methyl groups in 2,3-dimethyldibenzothiophene, necessitates careful planning of the starting materials to ensure the desired isomeric purity of the final product.

One-Step Synthetic Approaches for Dibenzothiophene (B1670422) Derivatives

To overcome the limitations of multi-step syntheses, significant research has focused on developing more direct, one-pot methods for constructing dibenzothiophene derivatives. rsc.orgnih.gov These approaches aim to increase efficiency by reducing the number of synthetic and purification steps. One notable one-pot method involves a cascade of two benzyne (B1209423) additions for the preparation of 1-lithiodibenzothiophene, which can then be reacted with various electrophiles. rsc.orgnih.gov While this demonstrates a powerful strategy for 1-substituted derivatives, similar principles can be adapted for other substitution patterns.

Another direct approach is the electrochemical dehydrogenative C–S coupling for the synthesis of dibenzothiophene derivatives. acs.org This method avoids the need for transition metals and harsh oxidants, offering a greener alternative. acs.org The reaction proceeds via an intramolecular C–S cyclization mediated by a halogen, with Bu4NBr often serving as a stable and easy-to-handle source of the bromine cation. acs.org

| Starting Material | Reagents | Product | Key Features |

| Di([1,1′-biphenyl]-2-yl)disulfide | Bu4NBr, CH3NO2 | Dibenzothiophene | Electrochemical, transition-metal-free |

| 2-Fluorophenyl 2-iodothioether | t-BuLi | Functionalized dibenzothiophene | Anionic cyclization on a benzyne-tethered aryllithium |

Advanced Synthetic Strategies for Positional Isomers of Dimethyldibenzothiophene

The synthesis of specific positional isomers of dimethyldibenzothiophene requires precise control over the regioselectivity of the cyclization or coupling reactions. Advanced strategies often employ transition-metal catalysis and novel annulation techniques to achieve this control.

Annulation reactions, where a new ring is fused onto an existing one, are powerful tools for building the dibenzothiophene framework. Lewis acid-promoted intramolecular annulation offers a simple and efficient method for synthesizing dibenzothiophene derivatives. researchgate.net For example, BF3·OEt2 can promote the cyclization of suitable precursors. researchgate.net

Transition-metal-catalyzed cross-coupling reactions have become a cornerstone of modern organic synthesis and are widely applied to the construction of dibenzothiophenes. sioc-journal.cn Palladium-catalyzed reactions, in particular, have been extensively developed. A notable example is the palladium(II)-catalyzed synthesis of dibenzothiophene derivatives through the cleavage of both C–H and C–S bonds. nih.gov This method is advantageous as it does not require an external stoichiometric oxidant. nih.gov Rhodium-catalyzed three-component coupling reactions of arylboronic acids, alkynes, and elemental sulfur also provide a regioselective route to benzothiophene (B83047) derivatives, which can be precursors to dibenzothiophenes. researchgate.net

| Catalyst/Promoter | Reaction Type | Starting Materials | Key Advantages |

| Pd(OAc)2 | C-H/C-S coupling | Biphenyl sulfide | No external oxidant needed |

| BF3·OEt2 | Intramolecular annulation | Suitably functionalized biphenyls | Metal-free, efficient |

| Rhodium complex | Three-component coupling | Arylboronic acid, alkyne, elemental sulfur | High regioselectivity |

The synthesis of partially hydrogenated dimethyldibenzothiophenes is relevant for studies related to hydrodesulfurization (HDS) processes in the petroleum industry, where these compounds are model refractory sulfur-containing molecules. mdpi.comresearchgate.net The synthesis of these compounds often involves the initial construction of a tetrahydro- or hexahydrodibenzothiophene core, followed by dehydrogenation or further hydrogenation as needed.

One synthetic route to 1,2,3,4-tetrahydro-4,6-dimethyldibenzothiophene involves the coupling of 2-bromo-3-methylcyclohexanone (B8553006) with 2-methylbenzenethiol, followed by annulation using polyphosphoric acid. researchgate.net The resulting tetrahydro derivative can then be dehydrogenated to yield 4,6-dimethyldibenzothiophene (B75733). researchgate.net The hydrogenation of this compound would lead to various partially hydrogenated isomers, and the specific conditions of the hydrogenation reaction (catalyst, pressure, temperature) would determine the degree and regiochemistry of the saturation.

Hydrodesulfurization Hds of 2,3 Dimethyldibenzothiophene

Catalytic Systems for Dimethyldibenzothiophene Hydrodesulfurization

The efficiency and selectivity of the HDS of 2,3-dimethyldibenzothiophene are highly dependent on the catalytic system used. Transition metal sulfides, particularly molybdenum sulfide promoted by cobalt or nickel, are the industry standard.

Conventional HDS catalysts consist of molybdenum disulfide (MoS₂) promoted by either cobalt (Co) or nickel (Ni), dispersed on a high-surface-area support like gamma-alumina (γ-Al₂O₃). mdpi.com The promoting atoms (Co or Ni) are located at the edges of the MoS₂ slabs, forming the catalytically active sites known as "Co-Mo-S" or "Ni-Mo-S" phases. uu.nl These sites are where the adsorption and subsequent desulfurization of thiophenic molecules occur.

The choice of promoter metal influences the catalyst's selectivity towards the DDS or HYD pathway.

CoMo Catalysts : Cobalt-promoted catalysts are generally more active for the DDS pathway, excelling at direct C-S bond hydrogenolysis. researchgate.net

NiMo Catalysts : Nickel-promoted catalysts typically exhibit higher hydrogenation activity and are therefore more effective for the HYD pathway. researchgate.net This makes NiMo catalysts particularly suitable for deep HDS, where the removal of sterically hindered compounds like substituted dibenzothiophenes is required. nih.gov The higher hydrogenation function of NiMo catalysts facilitates the saturation of aromatic rings, which alleviates the steric hindrance caused by alkyl groups and allows for easier C-S bond cleavage. nih.gov

The interaction between the active metals and the support material can also affect catalytic performance. Strong interactions can sometimes lead to the formation of less active phases, such as NiAl₂O₄. rsc.org

| Catalyst | Support | Predominant Pathway | Key Characteristic |

|---|---|---|---|

| CoMo | γ-Al₂O₃ | DDS | Higher activity in direct hydrogenolysis. researchgate.net |

| NiMo | γ-Al₂O₃ | HYD | Higher activity in hydrogenation reactions. researchgate.net |

| Ni-Mo-W | Al₂O₃-CeO₂ | HYD | Enhanced hydrogenation function for deep HDS. mdpi.com |

While supported catalysts are widely used, unsupported (or bulk) transition metal sulfide catalysts have gained significant attention. mdpi.com These catalysts are composed entirely of active phases, avoiding the limitations imposed by catalyst-support interactions and offering a much higher density of active sites. researchgate.net Unsupported Ni-Mo, Co-Mo, and Ni-Mo-W catalysts have demonstrated significantly higher HDS activity—sometimes three to four times greater—than their conventional supported counterparts. researchgate.net

Kinetic and Thermodynamic Aspects of this compound HDS

Reaction Rate Determinations and Pathway Selectivity in HDS

The hydrodesulfurization of alkyl-substituted dibenzothiophenes, such as this compound, generally proceeds through two primary reaction pathways: direct desulfurization (DDS) and hydrogenation (HYD).

Direct Desulfurization (DDS): This pathway involves the direct cleavage of the carbon-sulfur (C-S) bonds without prior hydrogenation of the aromatic rings.

Hydrogenation (HYD): In this pathway, one or both of the aromatic rings are first hydrogenated, which weakens the C-S bonds and facilitates their subsequent cleavage.

Ni-promoted catalysts, such as NiMoS and NiWS, generally exhibit higher activity and a greater preference for the HYD pathway compared to their CoMoS counterparts. nih.govsci-hub.cat This is attributed to the higher hydrogenation activity of Ni-containing catalysts. sci-hub.cat The choice of support material also influences selectivity. Catalysts with lower Al2O3 concentrations in an Al2O3–ZrO2 support show a higher HYD/DDS ratio, indicating a preference for the hydrogenation route. nih.gov

The following table shows kinetic data for the HDS of 4,6-dimethyldibenzothiophene (B75733) (4,6-DMDBT), a compound with similar steric hindrance to this compound, over different catalysts.

| Catalyst | Overall Rate Constant (k₁ + k₂) (10⁻⁵ s⁻¹ g_cat⁻¹) | Pathway Preference |

|---|---|---|

| CoMo sulfide | 34.1 | - |

| Ni₂P/USY | 51.5 | - |

| Ni₂P/SiO₂ | 66.4 | - |

| NiMo sulfide | 83.2 | Higher HYD activity |

| NiWS/Al₂₅Zr₇₅ | - | Highest HYD/DDS ratio |

Data for 4,6-DMDBT HDS at 573 K and 20.4 atm pressure. Rate constants are on a catalyst weight basis. nih.govsci-hub.cat

Influence of Reaction Conditions (Temperature, Pressure, H₂S Presence)

Reaction conditions play a pivotal role in controlling the rate and selectivity of the HDS of this compound.

Pressure: Reaction pressure, specifically the partial pressure of hydrogen (H₂), significantly impacts the HDS process. Higher H₂ pressures generally favor the hydrogenation (HYD) pathway. researchgate.net This is because the hydrogenation of the aromatic rings is a hydrogen-intensive step. For the HDS of 4-methyldibenzothiophene (B47821), a related compound, the reaction rate of the hydrogenation route was observed to decrease as the reaction pressure was lowered. researchgate.net

H₂S Presence: Hydrogen sulfide (H₂S) has a dual and complex role in HDS reactions. It is essential for maintaining the catalyst in its active sulfided state. However, H₂S can also act as an inhibitor by competing with the sulfur-containing organic molecules for adsorption on the catalyst's active sites. taylorfrancis.com Studies on dibenzothiophene have shown that H₂S inhibition can be described by a Langmuir-Hinshelwood kinetic expression. researchgate.net The inhibitory effect of H₂S can also influence selectivity, with reports indicating different degrees of inhibition for the DDS and HYD reactions. researchgate.net

Identification and Transformation of Intermediate Species in this compound HDS

Understanding the transformation of intermediate species is key to elucidating the reaction mechanism for the HDS of this compound. The intermediates formed are distinct for the DDS and HYD pathways.

In the HYD pathway , the initial step is the hydrogenation of one of the aromatic rings of the this compound molecule. This leads to the formation of hydrogenated intermediates such as 2,3-dimethyl-tetrahydrodibenzothiophene (TH-DMDBT) and subsequently 2,3-dimethyl-hexahydrodibenzothiophene (HH-DMDBT). researchgate.net The C-S bond is then cleaved from these partially saturated intermediates, resulting in the formation of desulfurized products like 3,3'-dimethylcyclohexylbenzene. researchgate.net Further hydrogenation can also occur, leading to fully saturated products.

In the DDS pathway , the C-S bond is broken directly. This process is believed to occur in two steps, starting with the scission of one C-S bond to form an unstable thiophenol-type intermediate. researchgate.net This intermediate is then rapidly desulfurized through the removal of H₂S to yield the corresponding biphenyl (B1667301) derivative, in this case, 3,4-dimethylbiphenyl. This biphenyl can then undergo subsequent hydrogenation to form products such as 3,4-dimethylcyclohexylbenzene. researchgate.net

The reaction network is complex, with possibilities for interconversion between intermediates. For example, studies on 4,6-DMDBT have shown that all four diastereoisomers of the hexahydro-DMDBT intermediate can be observed and they interconvert rapidly during the HDS process. researchgate.net

Biodesulfurization Bds of 2,3 Dimethyldibenzothiophene

Microbial Pathways for Organosulfur Compound Metabolism

Microorganisms have evolved sophisticated metabolic pathways to utilize the sulfur locked within complex organic molecules. For dibenzothiophene (B1670422) (DBT) and its alkylated derivatives, two primary pathways have been elucidated: the sulfur-specific "4S pathway" and the carbon-destructive Kodama pathway.

The "4S Pathway" for Dibenzothiophene Biodesulfurization

The 4S pathway is the most studied and biotechnologically significant route for biodesulfurization because it selectively removes the sulfur atom without degrading the carbon skeleton of the molecule, thereby preserving the fuel's calorific value. nih.govnih.gov This pathway involves a series of four enzymatic steps.

The process begins with two successive oxidation steps of the sulfur atom in the dibenzothiophene molecule. First, DBT is converted to dibenzothiophene sulfoxide (B87167) (DBTO), which is then further oxidized to dibenzothiophene sulfone (DBTO2). nih.govnih.govmdpi.com The third step involves the cleavage of a carbon-sulfur bond in DBTO2, leading to the formation of 2-(2'-hydroxyphenyl)benzene sulfinate (HPBS). nih.govnih.gov In the final step, another carbon-sulfur bond is cleaved, releasing the sulfur as sulfite (B76179) and yielding the final organic product, 2-hydroxybiphenyl (HBP). nih.gov The necessary reducing power for the initial oxidation steps is supplied by an NADH-FMN oxidoreductase. nih.gov

Alternative Biodesulfurization Mechanisms (e.g., Kodama Pathway)

In contrast to the sulfur-specific 4S pathway, the Kodama pathway is a carbon-destructive mechanism. nih.gov This pathway initiates the degradation of dibenzothiophene by attacking one of the benzene (B151609) rings. nih.gov This leads to the formation of various intermediates, including 3-hydroxy-2-formylbenzothiophene. nih.govresearchgate.net While this pathway does break down the organosulfur compound, its degradation of the carbon structure reduces the fuel's energy content, making it less desirable for industrial applications. nih.gov Some bacteria can transform DBT through both ring cleavage (Kodama-like) and sulfoxidation (4S-like) pathways. nih.gov

Biocatalyst Systems for Dimethyldibenzothiophene Desulfurization

The efficacy of biodesulfurization hinges on the capabilities of the microbial biocatalysts and their enzymatic machinery. Several bacterial genera have been identified for their proficiency in desulfurizing dibenzothiophene and its alkylated derivatives.

Bacterial Strains Exhibiting Desulfurization Activity (e.g., Rhodococcus, Pseudomonas, Gordonia)

A diverse range of bacteria have been shown to possess desulfurization capabilities, with species from the genera Rhodococcus, Pseudomonas, and Gordonia being among the most extensively studied. nih.govnih.govnih.gov

Rhodococcus species, such as Rhodococcus erythropolis and Rhodococcus qingshengii, are frequently cited for their robust desulfurization activity via the 4S pathway. nih.govplos.org These bacteria are known to metabolize a variety of organosulfur compounds, including alkylated dibenzothiophenes. oup.com

Pseudomonas species have also been identified as potent desulfurizers. nih.gov Some Pseudomonas strains are capable of degrading dibenzothiophene through pathways that lead to the formation of 2-hydroxybiphenyl, indicative of the 4S pathway. plos.org Other studies have shown Pseudomonas strains that metabolize DBT via the Kodama pathway. researchgate.netscielo.org

Gordonia species are another important group of desulfurizing bacteria. nih.govnih.gov Strains of Gordonia have been shown to effectively desulfurize dibenzothiophene and its derivatives. nih.gov

The table below summarizes some of the key bacterial genera and their relevance in the biodesulfurization of dibenzothiophene and its derivatives.

| Bacterial Genus | Key Characteristics in Biodesulfurization |

| Rhodococcus | Well-characterized 4S pathway; robust desulfurization of DBT and alkylated derivatives. nih.govplos.orgoup.com |

| Pseudomonas | Capable of utilizing both the 4S and Kodama pathways for DBT degradation. nih.govplos.orgresearchgate.net |

| Gordonia | Effective in desulfurizing a range of organosulfur compounds, including DBT. nih.govnih.govnih.gov |

Enzymatic Components and Their Roles in the 4S Pathway (DszA, DszB, DszC, DszD)

The 4S pathway is orchestrated by a set of four key enzymes, encoded by the dsz gene cluster.

DszC (Dibenzothiophene monooxygenase): This enzyme catalyzes the first two steps of the pathway: the oxidation of dibenzothiophene (DBT) to DBT-sulfoxide (DBTO) and the subsequent oxidation of DBTO to DBT-sulfone (DBTO2). nih.gov

DszA (Dibenzothiophene-sulfone monooxygenase): DszA is responsible for the cleavage of the first carbon-sulfur bond in DBTO2, converting it to 2-(2'-hydroxyphenyl)benzene sulfinate (HPBS). nih.gov

DszB (HPBS desulfinase): This enzyme catalyzes the final step, breaking the second carbon-sulfur bond in HPBS to produce the sulfur-free compound 2-hydroxybiphenyl (HBP) and sulfite. nih.gov

DszD (NADH-FMN oxidoreductase): DszD is a flavin oxidoreductase that supplies the reduced flavin mononucleotide (FMNH2) required by the monooxygenases DszC and DszA for their catalytic activity. nih.govnih.gov

The coordinated action of these four enzymes ensures the efficient and specific removal of sulfur from dibenzothiophene and its alkylated analogs.

Biotransformation Products of Alkylated Dibenzothiophenes

The end products of the biodesulfurization of alkylated dibenzothiophenes via the 4S pathway are the corresponding alkylated 2-hydroxybiphenyls. For instance, the desulfurization of 4,6-dimethyldibenzothiophene (B75733) yields 2-hydroxy-3,3'-dimethylbiphenyl. acs.org In some bacterial strains, the 2-hydroxybiphenyl produced can be further metabolized. For example, certain Microbacterium and Mycobacterium species can convert 2-HBP into 2-methoxybiphenyl (B167064) and even biphenyl (B1667301). cmu.edu

In contrast, the Kodama pathway results in a variety of ring-cleavage products where the sulfur atom remains part of the organic structure, such as substituted 3-hydroxy-2-formylbenzothiophenes. nih.gov Further degradation can lead to the formation of compounds like 2-mercaptobenzoic acid. researchgate.net

Optimization and Enhancement Strategies in 2,3-Dimethyldibenzothiophene BDS

The commercial viability of biodesulfurization processes is contingent upon improving their efficiency and robustness. Several strategies are being explored to enhance the biodesulfurization of recalcitrant compounds like this compound.

One successful approach has been the rearrangement of the genes within the dsz operon to optimize the metabolic flux. By reordering the genes to dszBCA, researchers were able to enhance the expression of DszB and DszC, leading to a significant increase in the desulfurization activity of Rhodococcus erythropolis nih.govnih.gov. Another strategy involves replacing the native promoter of the dsz operon with a stronger, non-repressible promoter to ensure continuous expression of the desulfurizing enzymes, even in the presence of more readily available sulfur sources frontiersin.org. These genetic modifications, while primarily demonstrated for DBT, are directly applicable to improving the degradation of its alkylated derivatives.

The design and operation of bioreactors are critical for the successful implementation of biodesulfurization processes. For the desulfurization of compounds like this compound, which are typically present in an oil phase, two-phase bioreactor systems are often employed. Bubble column bioreactors have been effectively used for the biodesulfurization of DBT and its alkylated derivatives in oil-water mixtures mdpi.com. These reactors provide good mixing and oxygen transfer, which is crucial for the aerobic 4S pathway mdpi.com.

Microchannel reactors have also shown promise in enhancing biodesulfurization rates. The high surface-area-to-volume ratio in microchannels facilitates efficient mass transfer between the oil and aqueous phases, leading to a more than nine-fold increase in the desulfurization rate compared to batch reactions nih.gov. Furthermore, microchannel systems have been shown to enable the degradation of alkylated dibenzothiophenes that were not degraded in conventional batch systems nih.gov. Optimization of process parameters such as pH, temperature, and substrate concentration is also crucial for maximizing the efficiency of any bioreactor configuration.

Adsorptive Desulfurization Ads of 2,3 Dimethyldibenzothiophene

Adsorbent Materials for Refractory Sulfur Compound Removal

The selection of an appropriate adsorbent is the most critical factor for an effective ADS system. mdpi.com Materials with high surface area, tailored pore structures, and specific active sites are sought for the removal of bulky sulfur molecules such as dimethyldibenzothiophenes (DMDBTs). Key classes of materials investigated include metal-organic frameworks, various carbonaceous materials, and zeolites. acs.orgmdpi.com

Metal-Organic Frameworks (MOFs) and Their Functionalized Composites in ADS

Metal-Organic Frameworks (MOFs) are highly porous crystalline materials constructed from metal ions or clusters linked by organic ligands. Their exceptionally high surface areas, tunable pore sizes, and the availability of active metal sites make them promising candidates for ADS. mdpi.comacs.org Various MOFs have demonstrated significant potential for adsorbing thiophenic compounds, including refractory types like dimethyldibenzothiophene. acs.org

The performance of MOFs in adsorptive desulfurization is influenced by both the metal center and the organic linker. For instance, studies comparing MOFs with different metal ions (such as Fe³⁺, Cr³⁺, Cu²⁺, and Zn²⁺) have shown that the nature of the metal significantly impacts adsorption strength. acs.orgtyut.edu.cn MOFs containing coordinatively unsaturated metal sites (CUS), such as those in HKUST-1 (also known as Cu-BTC) and MIL-101, often exhibit enhanced adsorption capacities due to the direct interaction between the metal sites and the sulfur compounds. acs.orgtyut.edu.cn Molecular simulations have revealed that conjugated organosulfur compounds like DMDBT can also bind to the organic linkers of MOFs through π-stacking interactions. acs.org

Functionalization of MOFs, such as incorporating specific functional groups onto the organic linkers or creating composites, can further enhance their desulfurization capabilities. mdpi.com

Table 1: Adsorption Capacities of Various MOFs for Dimethyldibenzothiophene (DMDBT) This table is interactive. You can sort and filter the data.

| Adsorbent | Metal Ion | Organic Ligand | Adsorption Capacity (mg S/g adsorbent) for DMDBT |

|---|---|---|---|

| MOF-5 | Zn²⁺ | H₂BDC | 15.6 |

| HKUST-1 | Cu²⁺ | H₃BTC | 21.3 |

| MIL-53(Fe) | Fe³⁺ | H₂BDC | 18.2 |

| MIL-101(Cr) | Cr³⁺ | H₂BDC | 25.0 |

Activated Carbons and Modified Carbonaceous Materials

Activated carbons (ACs) are widely studied adsorbents for desulfurization due to their high surface area, well-developed porosity, and relatively low cost. acs.orgacs.org The effectiveness of ACs for removing refractory sulfur compounds like dimethyldibenzothiophene is largely dependent on their pore structure and surface chemistry. acs.org Materials with a high volume of micropores are particularly effective, as these pores provide suitable sites for the physical adsorption of sulfur molecules. acs.org

The source of the carbon precursor and the activation method play crucial roles in determining the final properties of the AC. Recent studies have shown that activated carbons derived from renewable sources, such as food waste (FWAC), can exhibit superior sulfur adsorption capacity compared to commercial ACs and those derived from other biomass sources like miscanthus or coconut shells. acs.org The enhanced performance of FWAC is partly attributed to the presence of inherent inorganic impurities like potassium, calcium, and phosphorus, which may provide active sites for chemisorption. acs.org

Surface modification of carbonaceous materials can significantly improve their desulfurization performance. Treatments such as oxidation with acids (e.g., nitric acid) or impregnation with metals can introduce functional groups or active metal sites, enhancing the specific interactions between the adsorbent surface and the sulfur compounds. acs.orgjfnc.irresearchgate.net

Table 2: Comparison of Activated Carbon Adsorbents for DMDBT Removal This table is interactive. You can sort and filter the data.

| Adsorbent Type | Precursor | Key Feature | DMDBT Adsorption Capacity (mg S/g) |

|---|---|---|---|

| FWAC | Food Waste | High micropore volume, inherent inorganic impurities | ~14 |

| Commercial AC (CAC) | Not specified | Standard commercial grade | ~10 |

| Miscanthus AC | Miscanthus | Biomass-derived | ~11 |

| Walnut Shell AC | Walnut Shells | Biomass-derived | ~9 |

| Coconut Shell AC | Coconut Shells | Biomass-derived | ~8 |

Zeolites and Other Porous Adsorbents for Thiophenic Compounds

Zeolites are crystalline aluminosilicates with a well-defined microporous structure, high ion-exchange capacity, and significant thermal stability, making them effective adsorbents for desulfurization. rsc.orgut.ac.ir Y-type zeolites are particularly well-suited for this application due to their unique pore structure and large surface area. rsc.org However, the small micropores of conventional zeolites can pose diffusion limitations for bulky molecules like 4,6-dimethyldibenzothiophene (B75733). acs.org To overcome this, mesoporosity can be introduced into the zeolite structure, improving accessibility to the active adsorption sites. acs.orgacs.org

The adsorption properties of zeolites can be significantly enhanced by exchanging the original cations (typically Na⁺) with other metal cations, such as Cu⁺, Ag⁺, Ce³⁺, Ni²⁺, or Zn²⁺. rsc.orgut.ac.irresearchgate.net These metal cations act as active sites for the selective adsorption of sulfur compounds. Bimetallic zeolites, such as those containing both Copper (Cu) and Cerium (Ce), have shown remarkable adsorption capacities for 4,6-DMDBT, indicating a synergistic effect between the two metals. acs.orgacs.org The specific composition and configuration of the metals within the zeolite framework can be controlled to optimize adsorption performance. acs.org

Table 3: Performance of Modified Zeolite Adsorbents for 4,6-DMDBT This table is interactive. You can sort and filter the data.

| Adsorbent | Metal Cations | Key Structural Feature | Adsorption Capacity (mg S/g) for 4,6-DMDBT |

|---|---|---|---|

| CuCeSAY | Cu²⁺, Ce³⁺ | Mesoporous Y Zeolite | High (Specific value depends on metal loading) |

| 2%Cu10%CeSAY | 2% Cu, 10% Ce | Mesoporous Y Zeolite | Highest capacity in the presence of competing aromatics |

| Cu(I)-Y | Cu⁺ | Y Zeolite | Effective for π-complexation |

| Ag-Y | Ag⁺ | Y Zeolite | Effective for π-complexation |

Adsorption Mechanisms of Dimethyldibenzothiophenes on Solid Surfaces

The removal of dimethyldibenzothiophenes via ADS is governed by several molecular-level interactions between the sulfur compound and the adsorbent surface. The primary mechanisms include direct coordination with metal sites, π-complexation, and acid-base interactions. rsc.orgmdpi.com

Coordination Interactions with Metal Sites

A primary mechanism for the adsorption of organosulfur compounds on modified zeolites and MOFs is the direct interaction between the sulfur atom of the DMDBT molecule and a metal cation on the adsorbent surface. rsc.orgmdpi.com This is often described as a direct S-M interaction or a Lewis acid-base interaction, where the sulfur atom acts as a Lewis base (electron donor) and the coordinatively unsaturated metal cation acts as a Lewis acid (electron acceptor). tyut.edu.cn

This type of coordination is particularly strong in adsorbents that possess open or unsaturated metal sites. tyut.edu.cn For example, MOFs containing Fe³⁺ have been shown to form strong chemical bonds with sulfur compounds. tyut.edu.cn Similarly, metal-exchanged zeolites provide accessible cations that can directly bind with the sulfur atom. rsc.org The strength of this interaction is a key factor in the high selectivity and capacity of these adsorbents for refractory sulfur compounds.

π-Complexation and Acid-Base Interactions

π-complexation is another crucial mechanism, especially effective in zeolites and MOFs exchanged with transition metal ions like Cu(I) and Ag(I). rsc.org This interaction occurs between the d-orbitals of the metal cation and the π-electrons of the aromatic rings in the dimethyldibenzothiophene molecule. The electron-rich aromatic system of DMDBT allows for this favorable interaction, leading to its selective adsorption from the fuel matrix. rsc.org While this mechanism is effective, it can also lead to the competitive adsorption of other aromatic compounds present in fuel, such as naphthalene (B1677914) or xylene. acs.orgacs.org

Role of Pore Structure, Window Diameter, and Surface Functionality

The efficacy of adsorptive desulfurization for removing sterically hindered sulfur compounds like 2,3-dimethyldibenzothiophene is critically dependent on the physicochemical properties of the adsorbent material. The interplay between the adsorbent's pore architecture and its surface chemistry dictates both the capacity and selectivity of the desulfurization process.

Pore Structure and Window Diameter: The molecular dimensions of dimethyldibenzothiophene isomers necessitate a hierarchical pore structure for efficient removal.

Micropores (<2 nm): These small pores are the primary sites for the physical adsorption of thiophenic compounds through dispersive interactions and pore-filling mechanisms. nih.govacs.org The volume of micropores is a key determinant of the total amount of this compound that can be physisorbed. nih.gov Research on 4,6-DMDBT indicates that pores with diameters smaller than 10 Å (1 nm) are particularly important for its adsorption. nih.govresearchgate.net The optimal micropore size is directly related to the size of the target molecule, with larger thiophenic compounds requiring slightly larger micropores for effective capture. researchgate.net

Mesopores (2-50 nm): While micropores govern adsorption capacity, mesopores are essential for the kinetics of the process. nih.govacs.org They act as transport channels, facilitating the diffusion of the bulky this compound molecules from the bulk fuel phase to the active adsorption sites within the microporous network. nih.govmdpi.com An insufficient mesopore volume can lead to diffusion limitations, slowing down the rate of sulfur removal. nih.govacs.org

Window Diameter: The effective diameter of the openings (windows) into the adsorbent's pores must be large enough to allow the passage of this compound molecules. Adsorbents with pore windows that are too narrow will exclude the target molecule, rendering the internal surface area inaccessible and ineffective for desulfurization.

Surface Functionality: The chemical nature of the adsorbent's surface plays a vital role, often enhancing performance beyond what is achievable by physical adsorption alone.

Acid-Base Interactions: The introduction of acidic functional groups (e.g., carboxylic, phenolic) onto the surface of adsorbents like activated carbon can significantly boost the adsorption of thiophenic compounds. nih.govacs.orgias.ac.in These acidic sites interact specifically with the basic sulfur atom in the this compound molecule, creating stronger adsorption bonds than van der Waals forces alone. nih.govacs.org

Metal Sites: For adsorbents such as zeolites or metal-organic frameworks (MOFs), the presence of metal cations (e.g., Cu²⁺, Ce³⁺, Ni²⁺) can act as active sites. These sites can facilitate π-complexation, where the electron-rich aromatic rings of the this compound molecule interact with the d-orbitals of the metal, leading to strong, selective adsorption. mdpi.comacs.org

Inorganic Impurities: In some activated carbons, naturally occurring inorganic species such as potassium, calcium, and phosphorus may provide active sites that contribute to the chemisorption of sulfur molecules. acs.org

| Adsorbent Feature | Primary Role in 2,3-DMDBT Adsorption | Governing Factor |

|---|---|---|

| Micropores (<2 nm) | Primary adsorption sites (Pore Filling) | Adsorption Capacity |

| Mesopores (2-50 nm) | Transport pathways for molecular diffusion | Adsorption Kinetics |

| Acidic Surface Groups | Specific chemical interactions with sulfur atom | Adsorption Strength & Selectivity |

| Metal Active Sites | π-complexation with aromatic rings | Adsorption Strength & Selectivity |

Adsorption Isotherms and Kinetics for this compound Removal

To design and optimize industrial adsorptive desulfurization processes, it is essential to model the equilibrium and rate of adsorption. Adsorption isotherms describe the equilibrium relationship between the concentration of this compound in the fuel and the amount adsorbed onto the solid adsorbent at a constant temperature, while kinetic studies describe the rate at which this adsorption occurs.

Adsorption isotherm data for thiophenic compounds are commonly analyzed using established models to understand the nature of the adsorption.

Langmuir Isotherm: This model assumes that adsorption occurs as a monolayer on a homogeneous surface with a finite number of identical active sites. core.ac.uk It is often found to provide a good fit for the adsorption of DBT and its derivatives, suggesting that the adsorption mechanism is consistent with monolayer coverage. icm.edu.pl The Langmuir equation is given by: q_e = (q_m * K_L * C_e) / (1 + K_L * C_e) where q_e is the amount adsorbed at equilibrium, C_e is the equilibrium concentration, q_m is the maximum monolayer adsorption capacity, and K_L is the Langmuir constant related to the energy of adsorption.

Freundlich Isotherm: This empirical model is used to describe adsorption on heterogeneous surfaces with a non-uniform distribution of adsorption energies and active sites. core.ac.ukaensiweb.com It is particularly useful for multilayer adsorption. The Freundlich equation is: q_e = K_F * C_e^(1/n) where K_F is the Freundlich constant related to adsorption capacity, and 1/n is the heterogeneity factor, which indicates the intensity of adsorption.

Studies on related sulfur compounds often show that the Langmuir model provides a better correlation, indicating that adsorption is primarily a monolayer process. icm.edu.pl

| Model | Key Assumptions | Typical Applicability for Thiophenic Compounds |

|---|---|---|

| Langmuir | Monolayer adsorption on a homogeneous surface; all sites have equal energy. | Often provides a good fit, suggesting monolayer coverage is a dominant mechanism. mdpi.com |

| Freundlich | Multilayer adsorption on a heterogeneous surface; adsorption energy is not uniform. | Can also describe the process, particularly for adsorbents with varied surface chemistry. researchgate.net |

The rate of adsorption is a crucial parameter for determining the required contact time and designing continuous flow systems. The kinetics of thiophenic compound removal are frequently evaluated using pseudo-first-order and pseudo-second-order models.

Pseudo-First-Order Model: This model assumes that the rate of adsorption is proportional to the number of available active sites on the adsorbent.

Pseudo-Second-Order Model: This model assumes that the rate-limiting step is chemisorption, involving valence forces through the sharing or exchange of electrons between the adsorbent and the adsorbate. ias.ac.in

For the adsorption of DBT and its derivatives on various adsorbents, the pseudo-second-order kinetic model has consistently been shown to provide the best fit to the experimental data. icm.edu.plresearchgate.netbibliotekanauki.pl This indicates that the adsorption process is likely controlled by chemisorption, where a chemical bond is formed between the this compound molecule and the active sites on the adsorbent surface. researchgate.net Adsorption is typically characterized by a rapid initial uptake, as abundant active sites are readily available, followed by a slower phase as the system approaches equilibrium. ias.ac.in

| Kinetic Model | Correlation Coefficient (R²) | Calculated qₑ (mg/g) | Experimental qₑ (mg/g) |

|---|---|---|---|

| Pseudo-First-Order | 0.965 | 29.3 | 38.0 |

| Pseudo-Second-Order | 0.999 | 38.9 |

Regenerability and Stability of Adsorbent Systems for this compound

For adsorptive desulfurization to be economically viable on an industrial scale, the adsorbent must be regenerable, allowing for multiple cycles of use without significant loss of performance. The stability of the adsorbent under regeneration conditions is therefore a critical factor.

Regeneration Methods: Several methods are employed to desorb the captured sulfur compounds and restore the adsorbent's capacity.

Solvent Washing: This is a common and relatively mild regeneration technique. The spent adsorbent is washed with an appropriate organic solvent, such as toluene, at an elevated temperature to dissolve and remove the adsorbed this compound. doi.orgdaneshyari.com This method is often effective and tends to preserve the pore structure and surface functionality of the adsorbent better than more aggressive thermal methods. doi.org

Thermal Treatment: This method involves heating the spent adsorbent to high temperatures to thermally desorb the sulfur compounds. daneshyari.com While effective, high temperatures can sometimes lead to a loss of surface area, collapse of micropores, or decomposition of beneficial surface functional groups, resulting in a gradual decrease in adsorption capacity over successive cycles. daneshyari.com

Reductive Regeneration: For certain metal-based adsorbents, treatment with a hydrogen (H₂) stream at high temperatures (e.g., 500°C) can be used to regenerate the material. researchgate.net

Stability and Reusability: The stability of an adsorbent is measured by its ability to maintain its adsorption capacity over repeated cycles of adsorption and regeneration. Research on adsorbents for DBT and its derivatives has shown promising results. For instance, a CuO/γ-Al₂O₃-reduced graphene oxide composite lost only about 10% of its initial capacity after three regeneration cycles using a solvent wash. doi.org Similarly, certain activated carbons have demonstrated good performance for up to four cycles of reuse. icm.edu.plbibliotekanauki.pl However, a complete recovery of the initial adsorption capacity is rare, and a slight, gradual decrease with each cycle is typically observed. The choice of regeneration method is crucial for maximizing the stable operational lifetime of the adsorbent. doi.orgdaneshyari.com

| Adsorption Cycle | Sulfur Removal Efficiency (%) |

|---|---|

| 1 (Fresh Adsorbent) | 95.1% |

| 2 | 91.5% |

| 3 | 88.2% |

| 4 | 85.9% |

Catalytic Oxidative Desulfurization Ods of 2,3 Dimethyldibenzothiophene

Principles of Oxidative Desulfurization Reactions

The ODS process is predicated on increasing the polarity of the sulfur compounds present in fuel. Organosulfur compounds like 2,3-dimethyldibenzothiophene have polarities similar to other aromatic hydrocarbons in fuel, making their separation difficult. Through oxidation, the sulfur atom's polarity is significantly increased, facilitating its removal.

The initial and crucial step in the ODS process is the selective oxidation of the sulfur atom in the this compound molecule. This is achieved using an oxidizing agent, often in the presence of a catalyst. The sulfur atom, being electron-rich, is susceptible to electrophilic attack by the oxidant. The reaction proceeds by converting the divalent sulfur in the thiophene (B33073) ring into a hexavalent state. mdpi.com

This oxidation occurs in a stepwise manner. First, the dibenzothiophene (B1670422) derivative is oxidized to the corresponding sulfoxide (B87167). With a sufficient amount of the oxidizing agent, the sulfoxide is further oxidized to the more stable and highly polar sulfone. mdpi.comrsc.org Common oxidants used in this process include hydrogen peroxide, organic hydroperoxides, and molecular oxygen. core.ac.ukacs.org The general reaction can be represented as:

This compound → this compound sulfoxide → this compound sulfone

Once the this compound has been oxidized to its sulfoxide and, predominantly, its sulfone, the significant increase in polarity allows for its separation from the fuel. core.ac.uk The oxidized products, with their higher polarity and boiling points, can be removed from the nonpolar hydrocarbon phase through several methods.

Liquid-liquid extraction is a commonly employed technique where a polar solvent is used to selectively dissolve the sulfones. mdpi.com Solvents such as acetonitrile, dimethylformamide, and N-methylpyrrolidone have proven effective for this purpose. core.ac.ukgoogle.com The choice of solvent is crucial for achieving high extraction efficiency and for the ease of solvent recovery and reuse.

Adsorption is another effective method for removing the polar sulfones. researchgate.net Various adsorbent materials with high surface area and affinity for polar compounds are used. These include silica gel, activated carbon, and alumina. google.comcnu.edu.tw The sulfones are adsorbed onto the surface of these materials, while the hydrocarbon components of the fuel pass through. The adsorbent can then be regenerated for subsequent use. Research has shown that a two-step process involving centrifugal separation followed by selective adsorption can be a cost-effective and environmentally friendly approach to remove the sulfone species. epa.gov

Catalytic Systems for Dimethyldibenzothiophene Oxidation

The development of efficient and robust catalysts is central to the advancement of ODS technology. A variety of catalytic systems have been investigated for the oxidation of dibenzothiophene and its alkylated derivatives.

Polyoxometalates (POMs) are a class of metal-oxygen clusters that have shown significant catalytic activity in oxidation reactions. rsc.org Their tunable properties and high thermal stability make them excellent candidates for ODS catalysts. researchgate.net Keggin-type and Dawson-type POMs have been immobilized on various supports to create heterogeneous catalysts for the oxidative desulfurization of dibenzothiophene. researchgate.net

The combination of POMs with ionic liquids (ILs) has led to the development of highly efficient hybrid catalytic systems. mdpi.com Ionic liquids can act as both the catalyst and the extraction solvent, creating an extractive catalytic oxidative desulfurization (ECODS) system. researchgate.net For instance, certain transition metal-substituted phosphomolybdate-based ionic liquids have demonstrated high catalytic activity for the desulfurization of model oil under mild conditions. mdpi.com These systems can achieve nearly complete removal of dibenzothiophene. mdpi.com

| Catalyst System | Sulfur Compound | Sulfur Removal (%) | Reference |

| [Bmim]₅[PMo₁₁Co(H₂O)O₃₉] in [Omim]BF₄ | Dibenzothiophene (DBT) | 99.8 | researchgate.net |

| [Bmim]₅[PMo₁₁Co(H₂O)O₃₉] in [Omim]BF₄ | 4,6-Dimethyldibenzothiophene (B75733) (4,6-DMDBT) | 85 | researchgate.net |

| Al₂O₃-P₂W₁₅-Cₙ | Dibenzothiophene (DBT) | High efficiency in 9 min | acs.org |

| [C₄mim]₅PMo₁₀V₂O₄₀ | Dibenzothiophene (DBT) | 93.4 | rsc.org |

The incorporation of transition metals into catalytic structures has been shown to enhance their activity in ODS. Transition metal oxides and transition metal-substituted POMs are effective catalysts for the oxidation of sulfur compounds. researchgate.net Metals such as cobalt, nickel, zinc, and manganese have been investigated for this purpose. mdpi.com

Studies have shown that transition metal mono-substituted phosphomolybdates exhibit higher catalytic activity than their parent compounds. mdpi.com For example, a cobalt-substituted phosphomolybdate catalyst was found to have the highest catalytic efficiency for the oxidation of dibenzothiophene among a series of transition metal-substituted catalysts. mdpi.com The order of catalytic activity for some metal oxides in the ODS of model diesel was found to be Mo > Mn > Sn > Fe ≈ Co > Zn. researchgate.net

| Catalyst | Sulfur Compound | Conversion (%) | Notes | Reference |

| Cs₅[PCo(H₂O)Mo₁₁O₃₉] | Dibenzothiophene (DBT) | Nearly 100 | Optimal conditions | mdpi.com |

| [Bmim]₅[PMo₁₁Co(H₂O)O₃₉] | Dibenzothiophene (DBT) | ~99 | 50 °C, 60 min | mdpi.com |

| [Bmim]₅[PMo₁₁Ni(H₂O)O₃₉] | Dibenzothiophene (DBT) | ~90 | 50 °C, 60 min | mdpi.com |

| [Bmim]₅[PMo₁₁Zn(H₂O)O₃₉] | Dibenzothiophene (DBT) | ~85 | 50 °C, 60 min | mdpi.com |

| [Bmim]₅[PMo₁₁Mn(H₂O)O₃₉] | Dibenzothiophene (DBT) | ~80 | 50 °C, 60 min | mdpi.com |

To overcome issues such as catalyst recovery and reuse, heteropolyanions have been supported on various materials. researchgate.net This approach creates heterogeneous catalysts that are easily separable from the reaction mixture. Hydrotalcite-like compounds (HTLcs), also known as layered double hydroxides (LDHs), have been used as supports for heteropolyanions. nih.gov

These materials, such as MgAl-PMo₁₂, have been identified as effective catalysts for the oxidative removal of dibenzothiophene under mild conditions, achieving nearly 100% conversion. nih.gov The catalytic activity of these materials can be recycled with minimal loss of performance. nih.gov The oxidation reactivity of different sulfur compounds using these catalysts follows the order DBT > 4,6-dimethyldibenzothiophene > benzothiophene (B83047) > thiophene, which is influenced by electron density and steric hindrance. nih.gov Similarly, Ti-containing molecular sieves have also shown good activity and selectivity in the oxidation of sulfur compounds. vurup.sk

| Catalyst Support | Heteropolyanion | Sulfur Compound | Conversion (%) | Reference |

| MgAl-HTLc | PMo₁₂O₄₀³⁻ | Dibenzothiophene (DBT) | Nearly 100 | nih.gov |

| ZnAl-LDH | PW₁₂O₄₀³⁻ | Dibenzothiophene (DBT) | 99.16 | semanticscholar.org |

Amphiphilic Anderson-Type Catalysts

Amphiphilic Anderson-type catalysts have been investigated for the aerobic oxidative desulfurization of refractory sulfur-containing compounds. For instance, a study demonstrated the use of an Anderson-type catalyst, [(C₁₈H₃₇)₂N(CH₃)₂]₅[IMo₆O₂₄], with molecular oxygen as the oxidant under mild reaction conditions. rsc.org This type of catalyst has shown efficacy in oxidizing compounds like benzothiophene (BT), dibenzothiophene (DBT), and 4,6-dimethyldibenzothiophene (4,6-DMDBT) to their corresponding sulfones. rsc.org The amphiphilic nature of these catalysts is crucial for their activity. While these catalysts are effective for other dibenzothiophene derivatives, detailed research findings or data tables specifically documenting the performance of amphiphilic Anderson-type catalysts in the oxidative desulfurization of this compound are not extensively detailed in the available literature.

Oxidant Selection and Optimization for this compound ODS

The selection and optimization of an oxidant are critical steps in developing an efficient ODS system. The reactivity of the sulfur compound is highly dependent on the oxidant used and the reaction conditions.

Molecular oxygen is an ideal green oxidant for ODS due to its low cost and environmental friendliness. Research has shown that Anderson-type catalysts can effectively oxidize refractory sulfur compounds like DBT and 4,6-DMDBT using molecular oxygen, even without a sacrificial agent. rsc.org Other oxidizing agents, such as cyclohexanone peroxide, have also been employed in ODS systems. However, detailed studies and specific data on the use of molecular oxygen or other alternative oxidizing agents for the catalytic oxidative desulfurization of this compound are not prominently featured in the available research.

Steric Hindrance Effects on this compound Oxidative Reactivity

Steric hindrance plays a significant role in the reactivity of alkylated dibenzothiophenes in desulfurization processes. In the case of 4,6-dimethyldibenzothiophene, the methyl groups are located at positions 4 and 6, flanking the sulfur atom. This arrangement creates significant steric hindrance, which can impede the access of the oxidant to the sulfur atom, thereby lowering the reaction rate compared to the unsubstituted dibenzothiophene. nih.govnih.gov

For this compound, the methyl groups are positioned on one of the benzene (B151609) rings, away from the sulfur atom. Consequently, the steric hindrance effect from the methyl groups directly around the sulfur atom is expected to be negligible compared to that in 4,6-DMDBT. Instead, the electronic effects of the methyl groups on the aromatic ring would likely play a more dominant role in its reactivity. The electron-donating nature of the methyl groups increases the electron density on the sulfur atom, which should, in principle, make it more susceptible to electrophilic attack by an oxidizing agent.

One study on oxidative desulfurization noted that the reactivity of different sulfur compounds was influenced by both electron density and steric hindrance, with the observed order of reactivity being DBT > 4,6-DMDBT. nih.govnih.gov Another study using an Anderson-type catalyst found a different reactivity order of 4,6-DMDBT > DBT > BT, suggesting that the catalyst system and oxidant can significantly influence the relative reactivities. rsc.org A comprehensive comparative analysis that includes the oxidative reactivity of this compound and provides quantitative data on the steric and electronic effects for this specific isomer is not available in the reviewed literature.

Computational Chemistry Approaches for 2,3 Dimethyldibenzothiophene Research

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, especially those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic electronic properties that govern the reactivity of 2,3-dimethyldibenzothiophene. DFT methods are used to calculate the molecule's electronic structure, including the distribution of electrons, molecular orbital energies, and electrostatic potential. nih.gov These calculations help predict how the molecule will behave in chemical reactions.

Key electronic properties analyzed include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a crucial indicator of a molecule's chemical reactivity and stability. nih.gov For dibenzothiophene (B1670422) and its alkylated derivatives, DFT calculations have been employed to optimize ground and excited state geometries and to determine vertical excitation energies. chemrxiv.org Such analyses reveal that the electronic properties and reactivity of a molecule can be linked to the energy difference between its frontier orbitals (HOMO and LUMO), which dictates its ability to donate or accept electrons. nih.gov The nucleophilic and electrophilic reactive sites of a molecule can be identified from its molecular electrostatic potential plot, providing a map of charge distribution. scispace.commdpi.com

Modeling Reaction Pathways and Transition States in Desulfurization Processes

One of the most significant applications of DFT in this field is the modeling of reaction mechanisms for desulfurization. The hydrodesulfurization (HDS) of dibenzothiophene (DBT) and its derivatives proceeds primarily through two competing pathways: direct desulfurization (DDS) and hydrogenation (HYD). nih.govresearchgate.netresearchgate.net

Direct Desulfurization (DDS): This pathway involves the direct cleavage of the carbon-sulfur (C–S) bonds without prior hydrogenation of the aromatic rings, leading to the formation of biphenyl (B1667301). nih.govresearchgate.net

Hydrogenation (HYD): In this route, one of the aromatic rings is first hydrogenated, which facilitates the subsequent C–S bond scission. nih.govresearchgate.net This pathway produces intermediates like tetrahydrodibenzothiophene (B100517) (THDBT) and ultimately yields products such as cyclohexylbenzene (B7769038) (CHB). nih.gov

Computational models using DFT can map out the potential energy surface for these complex reactions. By calculating the energies of reactants, intermediates, transition states, and products, researchers can determine the activation barriers for each step. uu.nl For instance, DFT studies on Co-promoted MoS₂ (CoMoS) catalysts, which are commonly used in industrial HDS, have calculated the activation barriers for C–S bond cleavage. researchgate.netuu.nl These theoretical investigations have shown that the presence of promoter atoms like cobalt can play a crucial role in activating and breaking the C–S bonds. uu.nl DFT has also been used to study the pyrolysis (thermal decomposition) mechanism of DBT, identifying the primary reaction pathways and products formed under high-temperature conditions. acs.org

| Pathway | Description | Key Intermediates | Primary Products |

|---|---|---|---|

| Direct Desulfurization (DDS) | Direct cleavage of C–S bonds without prior hydrogenation of the aromatic structure. nih.govresearchgate.net | N/A | Biphenyl nih.gov |

| Hydrogenation (HYD) | Hydrogenation of one aromatic ring prior to C–S bond cleavage. nih.govresearchgate.net | Tetrahydrodibenzothiophene (THDBT) nih.gov | Cyclohexylbenzene (CHB), Cyclohexenylbenzene (CHEB) nih.gov |

Investigation of Steric and Electronic Effects on this compound Reactivity

The reactivity of alkylated dibenzothiophenes in HDS is highly dependent on the number and position of the alkyl (e.g., methyl) substituents. These groups exert both steric and electronic effects that can significantly alter the molecule's interaction with a catalyst surface.

Steric effects arise from the physical bulk of the methyl groups. In molecules like 4-methyldibenzothiophene (B47821) and 4,6-dimethyldibenzothiophene (B75733), the methyl groups are located adjacent to the sulfur atom, which sterically hinders the sulfur from adsorbing onto the active sites of the catalyst. semanticscholar.org This steric hindrance is a primary reason for the low reactivity (refractoriness) of these compounds. semanticscholar.org For this compound, the methyl groups are positioned on the benzene (B151609) ring furthest from the sulfur atom. Consequently, they are expected to exert significantly less direct steric hindrance on the sulfur atom's approach to the catalyst surface compared to the 4- or 6-substituted isomers.

Electronic effects relate to how substituents modify the electron density within the molecule. Methyl groups are electron-donating, which can influence the strength of the C–S bonds and the electron density on the sulfur atom, thereby affecting its interaction with the catalyst. mendeley.com Theoretical calculations using DFT can quantify these effects by analyzing atomic charges and other electronic descriptors. semanticscholar.org Studies on a range of methylated DBTs have shown that while electronic effects are present, steric hindrance at the sulfur atom is often the dominant factor explaining the low reactivity of certain isomers like 4,6-dimethyldibenzothiophene. researchgate.netsemanticscholar.org

Molecular Dynamics Simulations for Adsorption and Catalytic Interactions

While quantum chemical calculations are excellent for studying static electronic structures and reaction energetics, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. nih.gov MD is a powerful computational tool for understanding processes like the adsorption of this compound onto a catalyst surface and its subsequent interactions. nih.gov

MD simulations model the motion of atoms and molecules by solving Newton's equations of motion. This approach can simulate the entire adsorption process, revealing how a molecule like this compound approaches the catalyst, its preferred orientation on the surface, and the strength of its binding. nih.govmdpi.com The initial adsorption of sulfur-containing molecules on the active sites of a catalyst is a critical stage of the HDS process. nih.gov For example, simulations have been used to study the adsorption of dibenzothiophene on molybdenum disulfide (MoS₂) nanoparticles, a common HDS catalyst. nih.gov These computational studies can help elucidate the nature of the interactions (e.g., van der Waals forces, π-π stacking) between the adsorbate and the catalyst surface, which are crucial for an effective catalytic reaction. nih.govnih.gov

Chemoinformatic and Machine Learning Applications in Desulfurization Catalyst and Biocatalyst Design

Chemoinformatics and machine learning (ML) are data-driven approaches that are increasingly being applied to accelerate the design and optimization of catalysts for desulfurization. unibo.it Instead of relying solely on first-principles calculations, ML algorithms can identify complex patterns and relationships within large datasets from experimental and computational studies. nih.govnih.gov

In the context of HDS, researchers have compiled extensive datasets covering various MoS₂-based catalysts, including their composition, structural properties (e.g., surface area, pore size), and reaction conditions. nih.gov Supervised ML models, such as Lasso regression, Ridge regression, and Random Forest, have been trained on this data to predict the conversion of DBT and the selectivity between the DDS and HYD pathways. nih.govnih.gov

These ML studies have successfully identified the key parameters that govern catalyst performance. nih.govresearchgate.net Feature importance analysis has revealed that factors like the initial sulfur concentration, contact time, catalyst pore size, and active metal slab length are critical predictors of desulfurization efficiency. nih.govnih.govnih.gov By understanding which features are most influential, researchers can rationally design new catalysts with improved activity and selectivity for removing refractory sulfur compounds like this compound. nih.gov

| Factor Category | Specific Parameter/Feature | Impact on Desulfurization | Source |

|---|---|---|---|

| Process Conditions | Initial Concentration of Sulfur | Crucial factor influencing process efficiency. | nih.gov |

| Process Conditions | Contact Time | Identified as a highly influential factor. | nih.gov |

| Process Conditions | Reaction Temperature | Critical factor determining desulfurization efficiency and selectivity. | nih.gov |

| Adsorbent/Catalyst Characteristics | Pore Size | An essential predictor for selectivity between HYD and DDS pathways. | nih.gov |

| Adsorbent/Catalyst Characteristics | MoS₂ Slab Length | Highlighted as an important structural parameter for selectivity. | nih.gov |

| Adsorbent/Catalyst Characteristics | Surface Area | Important in predicting conversion rates. | nih.gov |

Environmental Chemistry and Societal Relevance of 2,3 Dimethyldibenzothiophene

Occurrence and Fate of Alkylated Dibenzothiophenes in Environmental Systems

Alkylated dibenzothiophenes, including 2,3-dimethyldibenzothiophene, are naturally occurring sulfur-containing aromatic hydrocarbons. Their primary reservoir is fossil fuels, where they are significant components of the organic sulfur content.

Occurrence in Crude Oil and Sediments: Dibenzothiophene (B1670422) and its derivatives are major polycyclic aromatic sulfur heterocyclics (PASHs) found in crude oils, coals, and sedimentary organic matter mdpi.com. Their presence is a result of geological processes acting on biological precursors over millions of years encyclopedie-environnement.org. The distribution and concentration of specific isomers, such as dimethyldibenzothiophenes, can be used by geochemists to assess the maturity of coals and as indicators for the depositional environment of sedimentary organic matter mdpi.com. Crude oil is a complex natural mixture of hydrocarbons and other organic materials, and its composition, including the content of sulfur compounds, varies depending on its source mdpi.com. For instance, heavy crude oil and bitumen can contain 3% to 6% sulfur taylorandfrancis.com. The recalcitrance of these compounds to degradation means they persist in these geological formations mdpi.com.

Environmental Fate and Transport: The environmental fate and transport of a chemical describe its movement and transformation in the environment cdc.govepa.gov. When released into the environment, typically through oil spills or incomplete combustion of fossil fuels, alkylated dibenzothiophenes can enter soil and water systems. Their low water solubility and tendency to adsorb to organic matter influence their mobility. Environmental fate is determined by what happens to the compound once released, while transport refers to how it moves through air, water, and soil epa.gov.

Biodegradation is a key process in the environmental breakdown of these compounds. Certain microorganisms have evolved metabolic pathways to degrade dibenzothiophene (DBT) and its alkylated derivatives. For example, some bacteria can utilize the sulfur in DBT and its derivatives as their sole sulfur source mdpi.com. However, the rate of biodegradation can be influenced by the degree and position of alkyl substitution. Studies have shown that the desulfurization rate of alkylated DBTs can decrease as the size of the alkyl chains increases nih.gov. Some bacterial strains, like Pseudomonas sp. LKY-5, have demonstrated the ability to degrade various polycyclic aromatic sulfur heterocycles, including C₁-DBT, C₂-DBT, and C₃-DBT, with efficiencies ranging from 28.2% to 42.3% nih.gov. The degradation of DBT can result in metabolites such as 3-hydroxy-2-formylbenzothiophene researchgate.net.

Table 1: Biodesulfurization of Dibenzothiophene (DBT) and its Alkylated Derivatives by Resting Cells of Rhodococcus erythropolis IGTS8 This interactive table summarizes the biodesulfurization efficiency for different sulfur compounds.

| Compound | Initial Concentration (mM) | Final Concentration (mM) | Desulfurization Efficiency (%) |

|---|---|---|---|

| Dibenzothiophene (DBT) | 3.5 | ~0.8 | ~77% |

| 4,6-Dimethyldibenzothiophene (B75733) (4,6-DMDBT) | 5.0 | ~2.5 | ~50% |

| DBT in mixture with 4,6-DMDBT | 3.5 | ~0.9 | ~74% |

| 4,6-DMDBT in mixture with DBT | 1.5 | ~0.75 | ~50% |

Data sourced from a study on biodesulfurization in a two-phase bubble column bioreactor mdpi.com.

Impact of Sulfur Dioxide (SOx) Emissions from Fossil Fuel Combustion

The combustion of fossil fuels containing sulfur compounds like this compound is a primary source of sulfur dioxide (SO₂) and other sulfur oxides (SOx) in the atmosphere epa.govresearchgate.net. During combustion, the sulfur within these molecules is oxidized, leading to the formation of SO₂ gas taylorandfrancis.comnih.gov.

Environmental Impacts: SOx emissions are a major contributor to several significant environmental problems. When SO₂ reacts with water, oxygen, and other chemicals in the atmosphere, it forms sulfuric acid, a primary component of acid rain www.qld.gov.aumeersens.com. Acid rain has numerous detrimental effects, including:

Acidification of Aquatic Systems: It can lower the pH of lakes and streams, harming or killing fish and other aquatic life www.qld.gov.auepa.gov.

Forest Damage: Acid rain can damage forests by directly harming leaves and needles, and by acidifying the soil, which depletes essential nutrients epa.gov.

Material Corrosion: It accelerates the weathering and corrosion of buildings, monuments, and other structures made of stone and metal www.qld.gov.auepa.gov.

Reduced Visibility: SOx can react with other atmospheric compounds to form fine sulfate particles, which contribute to haze and reduce visibility epa.gov.

Health Impacts: The impact of SOx emissions on human health is a serious concern. Short-term exposure to high concentrations of SO₂ can harm the respiratory system and make breathing difficult, particularly for children and individuals with asthma epa.govpca.state.mn.us. SO₂ and other sulfur oxides can contribute to the formation of fine particulate matter (PM), which can penetrate deep into the lungs and contribute to respiratory illnesses, aggravation of existing heart and lung conditions, and even premature death epa.govpca.state.mn.usdoe.gov. The health effects include coughing, mucus secretion, and the exacerbation of conditions like chronic bronchitis www.qld.gov.aumeersens.com.

Table 2: Summary of Environmental and Health Effects of SOx Emissions This interactive table outlines the key impacts of sulfur oxides on the environment and human health.

| Impact Category | Specific Effects |

|---|---|

| Environmental | Acid rain formation, acidification of waterways, deforestation, corrosion of materials, reduced visibility (haze) epa.govwww.qld.gov.aumeersens.comepa.gov. |

| Health | Respiratory system irritation, aggravation of asthma and chronic bronchitis, increased risk of respiratory infections, contribution to particulate matter pollution leading to cardiovascular and respiratory diseases epa.govwww.qld.gov.aumeersens.comepa.govpca.state.mn.us. |

Development of Advanced Desulfurization Technologies for Environmental Mitigation and Ultra-Clean Fuel Production

To mitigate the environmental and health impacts of SOx emissions, regulations have mandated significant reductions in the sulfur content of transportation fuels, leading to the development of ultra-clean fuels with sulfur levels below 15 parts per million (ppm) aiche.org. This has driven extensive research and development of various desulfurization technologies.

Hydrodesulfurization (HDS): The conventional method for removing sulfur from petroleum products in refineries is hydrodesulfurization (HDS) wikipedia.org. This catalytic process involves reacting the fuel feedstock with hydrogen at high temperatures (300-400°C) and pressures (30-130 atmospheres) wikipedia.org. In HDS, organosulfur compounds react with hydrogen on the surface of a catalyst, typically cobalt-molybdenum (CoMo) or nickel-molybdenum (NiMo) supported on alumina, to cleave the carbon-sulfur bonds and form hydrogen sulfide (H₂S) and a hydrocarbon wikipedia.orgmdpi.com. The H₂S is then separated and can be converted to elemental sulfur or sulfuric acid doe.govwikipedia.org.

However, HDS is less effective for removing sterically hindered dibenzothiophenes, such as 4,6-dimethyldibenzothiophene, where methyl groups block the sulfur atom from accessing the catalyst's active sites nih.govresearchgate.net. Achieving the deep desulfurization required for ultra-clean fuels by HDS alone necessitates severe operating conditions, which increases costs mdpi.com.

Advanced Desulfurization Technologies: To overcome the limitations of HDS and achieve ultra-deep desulfurization, several alternative and complementary technologies are being developed.

Oxidative Desulfurization (ODS): ODS is a promising alternative that operates under much milder conditions of temperature and pressure than HDS nih.gov. This process involves two main steps: the selective oxidation of sulfur-containing compounds to their corresponding sulfoxides or sulfones, followed by their removal via solvent extraction or adsorption nih.gov. The oxidation increases the polarity of the sulfur compounds, making them easier to separate from the nonpolar hydrocarbon fuel acs.orgresearchgate.net. Oxidants like hydrogen peroxide are often used, and various catalysts have been developed to enhance the reaction's efficiency nih.govnih.govnih.gov. ODS is particularly effective for the alkylated dibenzothiophenes that are resistant to HDS because the alkyl groups increase the electron density on the sulfur atom, making it more susceptible to oxidation nih.gov.

Biodesulfurization (BDS): BDS utilizes microorganisms that can specifically cleave carbon-sulfur bonds in organosulfur compounds without degrading the hydrocarbon backbone, thus preserving the fuel's calorific value mdpi.comfrontiersin.org. The most studied metabolic pathway is the "4S" pathway, which converts dibenzothiophene to 2-hydroxybiphenyl (2-HBP) and sulfite (B76179) frontiersin.org. Research has focused on isolating and engineering more robust and efficient bacterial strains, such as Rhodococcus and Sphingomonas species, that can tolerate harsh process conditions and desulfurize a wide range of alkylated dibenzothiophenes mdpi.comnih.govscispace.com. Immobilizing microbial cells can improve their stability and reusability, making the process more economically viable nih.gov.

Table 3: Comparison of Desulfurization Technologies This interactive table compares the key features of HDS, ODS, and BDS.

| Feature | Hydrodesulfurization (HDS) | Oxidative Desulfurization (ODS) | Biodesulfurization (BDS) |

|---|---|---|---|